Titanium nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

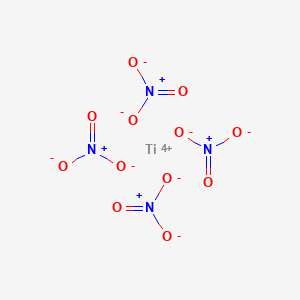

Titanium nitrate (Ti(NO₃)₄) is a rare example of a volatile binary transition metal nitrate. It is a colorless, paramagnetic solid with a molecular weight of 295.89 g/mol, density of 2.192 g/cm³, and a melting point of 58°C. Its structure features a central titanium ion coordinated by four bidentate nitrate ligands in a flattened tetrahedral geometry, crystallizing in a monoclinic system (space group P2₁/c) with lattice parameters a = 7.80 Å, b = 13.57 Å, c = 10.34 Å, and β = 125°.

Ti(NO₃)₄ is highly reactive, hygroscopic, and decomposes upon heating to form titanium dioxide. It reacts vigorously with water and hydrocarbons and dissolves in non-polar solvents like carbon tetrachloride. Preparation involves nitration of titanium tetrachloride (TiCl₄) using dinitrogen pentoxide (N₂O₅) or nitryl chloride (ClNO₃).

Scientific Research Applications

Properties of Titanium Nitride

Titanium nitride is known for several key properties:

- Hardness : TiN exhibits exceptional hardness, typically around 2000 kg/mm² or 84 Rc, making it suitable for wear-resistant coatings.

- Corrosion Resistance : It provides excellent protection against corrosion, which is critical in many industrial applications.

- Biocompatibility : TiN is considered biocompatible, making it ideal for medical implants and devices.

- Plasmonic Behavior : TiN maintains plasmonic behavior at lower temperatures, which is advantageous for optical applications.

These properties make TiN a valuable material in fields such as aerospace, medical technology, and energy storage.

Applications in Various Industries

-

Medical Devices

- Orthopedic Implants : Titanium nitride coatings are applied to hip and knee implants to enhance wear resistance and reduce friction. Case studies indicate that while TiN improves implant longevity, caution is advised due to potential delamination issues observed in some cases .

- Dental Instruments : TiN coatings are used on dental tools to improve durability and performance during procedures.

-

Aerospace Components

- TiN is employed as a protective coating on turbine blades and other components exposed to harsh environments. Its high hardness and thermal stability contribute to extended service life.

- Cutting Tools

- Energy Storage

- Optical Applications

Case Studies

Q & A

Basic Research Questions

Q. What are the established synthesis methods for anhydrous titanium nitrate, and how can purity be validated?

- Methodological Answer : Anhydrous Ti(NO₃)₄ is synthesized via nitration of titanium tetrachloride (TiCl₄) using dinitrogen pentoxide (N₂O₅) or chlorate (ClO₃) under controlled anhydrous conditions. Purity is validated through:

- IR Spectroscopy : A strong N–O vibrational peak at 1635 cm⁻¹ confirms nitrate ligand coordination .

- X-ray Diffraction (XRD) : Monoclinic crystal structure (space group P2₁/c) with lattice parameters a = 7.80 Å, b = 13.57 Å, c = 10.34 Å, and β = 125° .

- Thermogravimetric Analysis (TGA) : Decomposition onset at 58°C to TiO₂ ensures absence of hydrated phases .

Q. How does this compound’s solubility in non-polar solvents influence experimental design?

- Methodological Answer : Ti(NO₃)₄ dissolves in non-polar solvents (e.g., CCl₄, SiCl₄), enabling reactions in oxygen-free environments. Key considerations:

- Solvent Purity : Pre-dry solvents to avoid hydrolysis.

- Reactivity : Avoid hydrocarbon solvents due to Ti(NO₃)₄’s oxidative reactivity; use glass or PTFE reactors .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for synthesis and decomposition steps to manage volatile byproducts.

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Store in sealed, desiccated containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in this compound’s decomposition pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Model Ti–O–N bonding interactions to predict decomposition intermediates (e.g., NO₂ release).

- Kinetic Simulations : Compare experimental TGA data (e.g., mass loss at 58–200°C) with simulated activation energies to validate mechanisms .

Q. What experimental strategies mitigate sampling artifacts in aerosol studies involving this compound?

- Methodological Answer :

- Artifact Correction : Use denuder-filter systems to separate gaseous HNO₃ and particulate NO₃⁻ during aerosol collection.

- Model Validation : Compare field data with chemistry-transport model (CTM) outputs to assess evaporation losses .

Q. How can IR and Raman spectroscopy distinguish between monodentate and bidentate nitrate coordination in titanium complexes?

- Methodological Answer :

- Spectral Signatures : Bidentate nitrate ligands show split ν₁ symmetric stretching (1040–1060 cm⁻¹) in Raman, while monodentate ligands exhibit a single peak.

- Crystallographic Correlation : Cross-reference with XRD bond lengths (Ti–O ≈ 2.05 Å for bidentate) .

Q. Methodological Best Practices

Designing reproducible studies on this compound’s reactivity with organic substrates:

- Experimental Framework :

- Substrate Screening : Test reactivity with n-dodecane, biphenyl, and benzyl alcohol under controlled temperatures (25–100°C).

- Product Analysis : Use GC-MS to identify nitro derivatives and quantify conversion efficiency .

Addressing contradictions in this compound’s hygroscopic behavior:

- Resolution Strategy :

- Controlled Humidity Experiments : Use dynamic vapor sorption (DVS) to measure water uptake isotherms.

- Cross-Validation : Compare with neutron diffraction studies to locate H₂O adsorption sites in the crystal lattice .

Q. Key Citations

Comparison with Similar Compounds

Transition Metal Nitrates

Hafnium Nitrate (Hf(NO₃)₄) and Zirconium Nitrate (Zr(NO₃)₄)

- Structure and Stability: Like Ti(NO₃)₄, these compounds adopt similar coordination geometries due to their shared Group IV transition metal status. However, their larger ionic radii (Hf⁴⁺: 0.71 Å; Zr⁴⁺: 0.72 Å vs. Ti⁴⁺: 0.61 Å) may reduce volatility and increase thermal stability.

- Reactivity: Expected to be less reactive than Ti(NO₃)₄ due to stronger metal-oxygen bonds.

Manganese(II) Nitrate (Mn(NO₃)₂)

- Hydrates: Commonly exists as tetrahydrate (Mn(NO₃)₂·4H₂O), contrasting with Ti(NO₃)₄’s anhydrous form.

- Applications: Used in ceramics and catalysts, whereas Ti(NO₃)₄ is primarily a precursor for TiO₂ synthesis.

Alkali and Alkaline Earth Nitrates

Potassium Nitrate (KNO₃)

- Properties: Higher thermal stability (melting point: 334°C) and water solubility (246 g/100 mL at 20°C) compared to Ti(NO₃)₄.

- Uses : Fertilizers, explosives, and pyrotechnics.

Sodium Nitrate (NaNO₃)

- Stability: Non-volatile and non-reactive under ambient conditions, unlike Ti(NO₃)₄.

- Applications : Food preservatives and industrial oxidizers.

Calcium Nitrate (Ca(NO₃)₂)

- Safety: Classified as a strong oxidizer but less reactive toward organic solvents than Ti(NO₃)₄.

Ammonium Nitrate (NH₄NO₃)

Related Halides and Oxy-Salts

Titanium Tetrachloride (TiCl₄)

- Physical State: Liquid at room temperature (melting point: -24°C), contrasting with Ti(NO₃)₄’s solid state.

- Reactivity : Less hygroscopic but highly corrosive, serving as a catalyst in organic synthesis.

Zinc Chloride (ZnCl₂)

- Solubility: Highly soluble in polar solvents (water, methanol) unlike Ti(NO₃)₄, which prefers non-polar media.

- Applications : Battery electrolytes and textile processing.

Comparative Data Table

Key Research Findings

- Reactivity: Ti(NO₃)₄’s reactivity with hydrocarbons and hygroscopic nature limit its storage applications compared to stable nitrates like KNO₃.

- Thermal Decomposition: Ti(NO₃)₄ decomposes to TiO₂ at lower temperatures (~200°C) than NH₄NO₃, which requires >210°C.

- Industrial Use : Transition metal nitrates (Ti, Zr, Hf) are niche precursors, whereas alkali nitrates dominate agriculture and pyrotechnics.

Properties

CAS No. |

22465-17-4 |

|---|---|

Molecular Formula |

Ti(NO3)4 N4O12Ti |

Molecular Weight |

295.89 g/mol |

IUPAC Name |

titanium(4+);tetranitrate |

InChI |

InChI=1S/4NO3.Ti/c4*2-1(3)4;/q4*-1;+4 |

InChI Key |

QDZRBIRIPNZRSG-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ti+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.